molecular formula C20H18F3IO3S B12338006 Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate

Cat. No.: B12338006
M. Wt: 522.3 g/mol
InChI Key: GZWZRTPECHPCGC-UHFFFAOYSA-M
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Description

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is an organoiodine compound that has gained attention in the field of organic chemistry due to its unique properties and reactivity. This compound is often used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate typically involves the reaction of mesityl iodide with naphthalen-2-yl trifluoromethanesulfonate under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, which acts as a catalyst. The reaction conditions, including temperature and solvent, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and other advanced techniques may be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will typically be a compound where the mesityl or naphthalen-2-yl group has been introduced into the target molecule .

Mechanism of Action

The mechanism of action of Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate involves the transfer of the mesityl or naphthalen-2-yl group to a target molecule. This process is facilitated by the presence of the trifluoromethanesulfonate group, which acts as a leaving group. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate is unique due to its ability to introduce both mesityl and naphthalen-2-yl groups into target molecules. This dual functionality makes it a versatile reagent in organic synthesis, allowing for the creation of complex and diverse molecular structures .

Properties

Molecular Formula

C20H18F3IO3S

Molecular Weight

522.3 g/mol

IUPAC Name

naphthalen-2-yl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C19H18I.CHF3O3S/c1-13-10-14(2)19(15(3)11-13)20-18-9-8-16-6-4-5-7-17(16)12-18;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

GZWZRTPECHPCGC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC3=CC=CC=C3C=C2)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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